(2S)-2,3-Dihydroxy-3-methylbutanoic acid

enzyme stereospecificity branched-chain amino acid biosynthesis substrate selectivity

(2S)-2,3-Dihydroxy-3-methylbutanoic acid (CAS 63903-90-2) is the (S)-configured enantiomer of the branched-chain amino acid leucine metabolite 2,3-dihydroxyisovaleric acid. It is a chiral dihydroxy monocarboxylic acid (C₅H₁₀O₄, MW 134.13) belonging to the hydroxy fatty acid class.

Molecular Formula C5H10O4
Molecular Weight 134.13 g/mol
CAS No. 63903-90-2
Cat. No. B14489138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2,3-Dihydroxy-3-methylbutanoic acid
CAS63903-90-2
Molecular FormulaC5H10O4
Molecular Weight134.13 g/mol
Structural Identifiers
SMILESCC(C)(C(C(=O)O)O)O
InChIInChI=1S/C5H10O4/c1-5(2,9)3(6)4(7)8/h3,6,9H,1-2H3,(H,7,8)/t3-/m1/s1
InChIKeyJTEYKUFKXGDTEU-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2,3-Dihydroxy-3-methylbutanoic Acid (CAS 63903-90-2): Chiral Metabolite Intermediate for Branched-Chain Amino Acid Research


(2S)-2,3-Dihydroxy-3-methylbutanoic acid (CAS 63903-90-2) is the (S)-configured enantiomer of the branched-chain amino acid leucine metabolite 2,3-dihydroxyisovaleric acid. It is a chiral dihydroxy monocarboxylic acid (C₅H₁₀O₄, MW 134.13) belonging to the hydroxy fatty acid class [1]. This compound is functionally related to isovaleric acid, bearing hydroxyl groups at the C2 and C3 positions, with the S-configuration at the C2 chiral center [2]. Unlike its (R)-enantiomer, which serves as the native substrate for the α,β-dihydroxyacid dehydratase in valine and isoleucine biosynthesis, the (2S)-isomer is not a natural intermediate in canonical branched-chain amino acid pathways, making it a valuable stereochemical probe and negative control for enzyme specificity studies [3].

Why Generic 2,3-Dihydroxy-3-methylbutanoic Acid Cannot Replace (2S)-2,3-Dihydroxy-3-methylbutanoic Acid (CAS 63903-90-2) in Stereospecific Research


The racemic mixture (DL-2,3-dihydroxy-3-methylbutanoic acid, CAS 1756-18-9) contains equal amounts of (2S) and (2R) enantiomers, which exhibit fundamentally different biological recognition profiles. The α,β-dihydroxyacid dehydratase (EC 4.2.1.9) from Salmonella typhimurium exclusively utilizes isomers with the 2R-configuration as substrates and completely fails to process those with the 2S-configuration [1]. Substituting the racemate for the pure (2S)-enantiomer in enzyme kinetics, growth complementation, or crystallographic studies would introduce 50% active contaminant, confounding interpretation. Similarly, the (R)-enantiomer (CAS 19451-56-0) cannot serve as a negative control in dehydratase or reductoisomerase (EC 1.1.1.86) specificity experiments, as it is the native substrate. The quantitative evidence below establishes where the (2S)-isomer is the only appropriate choice for procurement [2].

(2S)-2,3-Dihydroxy-3-methylbutanoic Acid (CAS 63903-90-2): Quantitative Differentiation Evidence Against Its (R)-Enantiomer and Racemate


Enantioselective Substrate Recognition by α,β-Dihydroxyacid Dehydratase: (2S) vs. (2R)

The α,β-dihydroxyacid dehydratase (EC 4.2.1.9) from Salmonella typhimurium exhibits absolute stereospecificity: the enzyme utilized all tested isomers possessing the 2R-configuration as substrates but exhibited zero activity on isomers with the 2S-configuration. In a growth complementation assay using isoleucine-valine (ilv)-requiring strains of S. typhimurium, only 2R-2,3-dihydroxy-3-methylbutanoic acid supported bacterial growth; the 2S-isomer failed to promote any growth [1]. This establishes a qualitative difference (active vs. inactive) that makes the (2S)-enantiomer uniquely suited as a negative control probe.

enzyme stereospecificity branched-chain amino acid biosynthesis substrate selectivity

Defined Enantiomeric Purity of the (S)-Sodium Salt Form vs. Unspecified Racemate

Sigma-Aldrich offers the (S)-enantiomer as the sodium salt hydrate (Product No. 43381) with a documented enantiomeric excess of ≥98.0% and an assay purity of ≥95.0% (CE) . In contrast, commercial racemic mixtures (CAS 1756-18-9) from AKSci are listed at ≥95% total purity with no enantiomeric specification , and from CymitQuimica at 99.03% purity but likewise undefined enantiomeric composition . The (R)-enantiomer (CAS 19451-56-0) from ChemScene is specified at ≥98% purity but lacks published enantiomeric excess data . For stereospecific applications, the (2S)-enantiomer's documented ee specification provides procurement certainty unavailable with the racemate.

enantiomeric purity optical purity quality control

Validated Crystallographic Coordinate Model for the (2S)-Enantiomer in PDB Entry 5UIA

The (2S)-enantiomer is deposited as ligand ID 89V in the Protein Data Bank entry 5UIA (Crystal Structure of an Oxidoreductase from Agrobacterium radiobacter, resolution 2.18 Å, R-Value Free: 0.209) [1]. While the enzyme's physiological product is the (R)-isomer, the (2S)-enantiomer was co-crystallized, providing experimentally validated 3D coordinates (Ideal coordinates generated via Corina, SMILES: CC(C)(O)C@@HO)C(=O)O) for computational docking, molecular dynamics, and pharmacophore modeling studies. The racemate and (R)-enantiomer do not have equivalent curated structural coordinate models in the PDB with the same coordinate quality metrics [2].

X-ray crystallography structural biology ligand coordinate validation

Divergent Biochemical Pathway Assignment: (2S)-Isomer as Non-Native Stereoisomer in Branched-Chain Amino Acid Metabolism

In the canonical branched-chain amino acid biosynthetic pathway, ketol-acid reductoisomerase (EC 1.1.1.86) catalyzes the NADPH-dependent conversion of (S)-2-acetolactate to (R)-2,3-dihydroxyisovalerate, the native metabolite recorded in KEGG as COMPOUND C04272 [1]. The (2S)-isomer (this target compound) is not a product of this enzymatic step and has no assigned KEGG entry as a natural pathway intermediate. BRENDA enzyme data confirm that the dihydroxy-acid dehydratase (EC 4.2.1.9) exhibits 'no activity with isomers with 2S configuration' [2]. This class-level metabolic pathway divergence firmly establishes the (2S)-enantiomer as the appropriate stereochemical negative control for any experiment probing valine/isoleucine biosynthetic enzyme function, whereas the racemate would contain 50% active (2R)-enantiomer and the (R)-enantiomer would be the positive control [3].

metabolic pathway divergence ketol-acid reductoisomerase negative control

(2S)-2,3-Dihydroxy-3-methylbutanoic Acid (CAS 63903-90-2): Evidence-Backed Research and Procurement Application Scenarios


Stereochemical Negative Control for α,β-Dihydroxyacid Dehydratase (EC 4.2.1.9) Activity Assays

The (2S)-enantiomer is the definitive negative control for assaying α,β-dihydroxyacid dehydratase activity. As demonstrated by Armstrong et al. (1977), the enzyme showed zero substrate utilization for the 2S-configuration isomer while fully processing the 2R-isomer [1]. In a typical enzyme kinetics experiment, including the (2S)-enantiomer at matched concentrations alongside the (2R)-substrate provides a stereo-paired control that rules out non-specific background activity. Researchers should procure the Sigma-Aldrich (S)-sodium salt (Product 43381, ee ≥98.0%) to ensure the negative control is free of active (2R)-contaminant .

Validated 3D Ligand Model for Structure-Based Drug Design Targeting Oxidoreductase Enzymes

The (2S)-enantiomer's validated PDB ligand coordinates (89V in structure 5UIA, 2.18 Å resolution) provide an experimentally derived starting geometry for molecular docking, pharmacophore modeling, and molecular dynamics simulations targeting enzymes in the dihydroxyacid/ketol-acid oxidoreductase family [2]. Unlike the (R)-enantiomer or racemate, which lack equivalent curated PDB coordinate files with this resolution quality, the (2S)-ligand coordinates eliminate the need for ab initio conformational sampling, reducing computational overhead and improving pose reproducibility in virtual screening campaigns.

Chiral Chromatography Method Development and Analytical Reference Standard

With a specified enantiomeric excess of ≥98.0% (Sigma-Aldrich Certificate of Analysis) , the (2S)-enantiomer serves as a certified reference standard for developing and validating chiral HPLC or CE methods aimed at separating 2,3-dihydroxy-3-methylbutanoic acid enantiomers. The defined ee value provides a calibration benchmark that racemic standards cannot supply, as the latter have unknown or 50:50 enantiomeric ratios. This is critical for analytical laboratories performing enantiopurity testing of synthetic batches or metabolite profiling in biological samples.

Ketol-Acid Reductoisomerase (EC 1.1.1.86) Product Stereochemistry Validation Studies

Ketol-acid reductoisomerase (KARI) catalyzes the conversion of (S)-2-acetolactate to specifically the (R)-2,3-dihydroxyisovalerate product [3]. The (2S)-enantiomer, being the non-physiological stereoisomer, is the required reference compound for chiral product analysis (e.g., by Marfey's derivatization or chiral GC-MS) to confirm that enzymatic reactions are producing the expected (R)-stereoisomer without racemization. This application is directly supported by the documented ee specification and the crystallographic evidence that both enantiomers can interact with oxidoreductase active sites (PDB 5UIA) [2].

Quote Request

Request a Quote for (2S)-2,3-Dihydroxy-3-methylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.